methyl 2-(4-methoxyphenoxy)acetate
CAS No.: 79704-02-2
Cat. No.: VC2403724
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79704-02-2 |
---|---|
Molecular Formula | C10H12O4 |
Molecular Weight | 196.2 g/mol |
IUPAC Name | methyl 2-(4-methoxyphenoxy)acetate |
Standard InChI | InChI=1S/C10H12O4/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3 |
Standard InChI Key | BSXSJYBBILQLAS-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCC(=O)OC |
Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)OC |
Introduction
Basic Chemical Identity and Properties
Methyl 2-(4-methoxyphenoxy)acetate is an aromatic ether with ester functionality, characterized by the following key identifiers and properties:
Parameter | Value |
---|---|
CAS Number | 79704-02-2 |
Molecular Formula | C₁₀H₁₂O₄ |
Molecular Weight | 196.20 g/mol |
SMILES Code | O=C(OC)COC1=CC=C(OC)C=C1 |
MDL Number | MFCD01034560 |
Purity (Commercial) | >95% |
The compound features a 4-methoxyphenoxy group connected to a methyl acetate moiety, creating a structure with multiple oxygen-containing functional groups that contribute to its chemical reactivity and potential applications .
Structural Characteristics
Methyl 2-(4-methoxyphenoxy)acetate contains several key structural features that define its chemical behavior:
Functional Groups
The molecule incorporates three primary functional groups:
-
A methoxy group (-OCH₃) attached to the para position of the benzene ring
-
A phenoxy linkage connecting the aromatic ring to the acetate portion
-
A methyl ester group (-COOCH₃)
This combination of functional groups creates a molecule with both electron-donating and electron-withdrawing characteristics, influencing its reactivity patterns and physicochemical properties .
Structural Comparison
While examining methyl 2-(4-methoxyphenoxy)acetate, it's important to distinguish it from similar compounds that appear in chemical databases:
Compound | CAS Number | Molecular Formula | Key Difference |
---|---|---|---|
Methyl 2-(4-methoxyphenoxy)acetate | 79704-02-2 | C₁₀H₁₂O₄ | Reference compound |
Methyl 2-(4-methoxyphenyl)acetate | 23786-14-3 | C₁₀H₁₂O₃ | Direct C-C bond instead of C-O-C linkage |
Methyl 2-(4-formyl-2-methoxyphenoxy)acetate | 79317-30-9 | C₁₁H₁₂O₅ | Additional formyl group |
The structural differences between these compounds significantly affect their chemical behavior and applications .
Physical and Chemical Properties
Based on its structure and similar compounds, methyl 2-(4-methoxyphenoxy)acetate exhibits the following physical and chemical properties:
Physical State and Appearance
At room temperature, methyl 2-(4-methoxyphenoxy)acetate typically exists as a solid or viscous liquid, depending on purity and environmental conditions .
Solubility Profile
The compound shows good solubility in common organic solvents including:
-
Alcohols (methanol, ethanol)
-
Chlorinated solvents (dichloromethane, chloroform)
-
Ethers
-
Esters
Its solubility in water is expected to be limited due to its predominantly hydrophobic structure, despite the presence of polar functional groups .
Chemical Reactions and Reactivity
Methyl 2-(4-methoxyphenoxy)acetate can participate in various chemical transformations based on its functional groups:
Ester Reactions
As an ester, the compound can undergo standard ester transformations:
-
Hydrolysis to form 2-(4-methoxyphenoxy)acetic acid under basic or acidic conditions
-
Transesterification with other alcohols
-
Reduction to the corresponding alcohol using appropriate reducing agents
-
Amidation to form amide derivatives
Aromatic Ring Modifications
The aromatic portion of the molecule can participate in:
-
Electrophilic aromatic substitution reactions (primarily at the ortho position to the methoxy group)
-
Oxidation of the methoxy group under specific conditions
-
Potential cleavage of the phenoxy bond under harsh conditions
Analytical Methods for Characterization
Spectroscopic Identification
Identification and characterization of methyl 2-(4-methoxyphenoxy)acetate typically involve:
NMR Spectroscopy
-
¹H NMR would show characteristic signals for:
-
Aromatic protons (6.7-7.0 ppm)
-
Methoxy protons (3.7-3.8 ppm)
-
Methyl ester protons (3.7-3.8 ppm)
-
Methylene protons (4.5-4.7 ppm)
-
-
¹³C NMR would display signals for the carbonyl carbon, aromatic carbons, and alkyl carbons
Infrared Spectroscopy
-
Characteristic absorptions for:
-
C=O stretching (around 1730-1750 cm⁻¹)
-
C-O stretching (1000-1300 cm⁻¹)
-
Aromatic C=C stretching (1450-1600 cm⁻¹)
-
Mass Spectrometry
-
Molecular ion peak at m/z 196
-
Fragmentation pattern showing loss of methoxy groups and ester moiety
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for analyzing methyl 2-(4-methoxyphenoxy)acetate, with detection typically achieved using:
-
UV detection (for HPLC)
-
Flame ionization detection (for GC)
-
Mass spectrometry (for both HPLC and GC)
Parameter | Recommendation |
---|---|
Storage Temperature | Refrigerated (2-8°C) |
Container Type | Tightly sealed, amber glass container |
Stability | Stable under normal conditions, but should be protected from light, heat, and moisture |
Incompatibilities | Strong oxidizing agents, strong acids, strong bases |
Proper storage conditions are essential to maintain the compound's purity and prevent degradation over time .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume